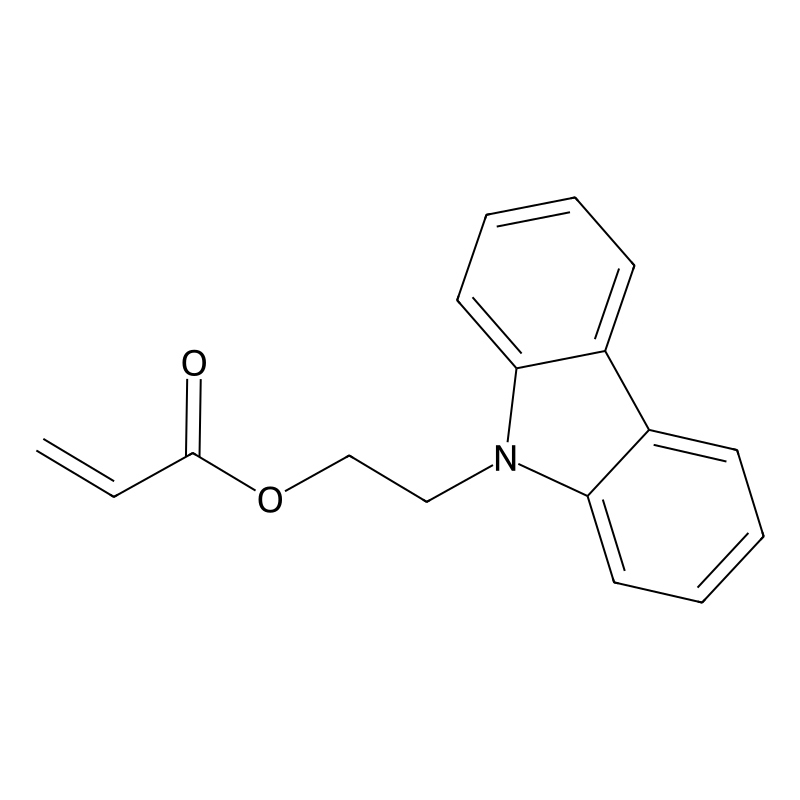

2-(9H-Carbazol-9-yl)ethyl acrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Light-Emitting Diodes (OLEDs):

PCz is studied for its potential use in OLEDs due to its structure. The molecule possesses a carbazole unit, known as a hole-transporting moiety, and an acrylate group, which can readily undergo polymerization. This combination offers interesting properties for OLED design [1]. Research explores how PCz can be incorporated into OLED structures to improve efficiency, light emission color, and overall device performance [1].

Source

[1] Sigma-Aldrich product page for 2-(9H-Carbazol-9-yl)ethyl acrylate,

2-(9H-Carbazol-9-yl)ethyl acrylate is an organic compound characterized by the presence of a carbazole moiety linked to an ethyl acrylate group. The molecular formula for this compound is CHNO, with a molecular weight of 249.31 g/mol and a CAS number of 6915-68-0. Carbazole is a heterocyclic aromatic compound commonly found in coal tar and various natural products, while acrylates are esters derived from acrylic acid, known for their reactivity in polymerization processes. This compound is particularly notable for its applications in organic electronics, attributed to its high charge carrier mobility and photochemical stability, making it suitable for use in devices such as organic light-emitting diodes and solar cells .

- Polymerization: The acrylate group can participate in radical or ionic polymerization, leading to the formation of polymers with unique physical properties.

- Addition Reactions: The double bond present in the acrylate group can react with nucleophiles, facilitating various addition reactions.

- Oxidation and Reduction: The carbazole component can undergo oxidation and reduction processes using reagents like potassium permanganate or sodium borohydride .

These reactions are critical for developing materials with tailored properties for specific applications.

The synthesis of 2-(9H-Carbazol-9-yl)ethyl acrylate typically involves the reaction between 9H-carbazole and ethyl acrylate under controlled conditions. A common method employs potassium carbonate as a base in a solvent such as dimethylformamide (DMF) at elevated temperatures. This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the carbazole attacks the carbonyl carbon of the acrylate, yielding the desired product . Industrial synthesis may utilize optimized methods such as continuous flow reactors to enhance yield and consistency.

2-(9H-Carbazol-9-yl)ethyl acrylate has several notable applications:

- Organic Electronics: Its high charge carrier mobility makes it suitable for use in organic light-emitting diodes and photovoltaic devices.

- Polymer Production: The compound can be used to synthesize polymers with desirable mechanical and thermal properties through radical polymerization techniques.

- Memory Devices: It has potential applications in nonvolatile memory devices due to its unique electronic properties .

Several compounds share structural similarities with 2-(9H-Carbazol-9-yl)ethyl acrylate, including:

- 2-(9H-Carbazol-9-yl)ethyl methacrylate: Similar to 2-(9H-Carbazol-9-yl)ethyl acrylate but features a methacrylate group instead of an acrylate group, affecting its polymerization behavior.

- Carbazole: A simpler structure without the ethyl acrylate moiety; serves as a base structure for various derivatives.

- N,N-Diethylcarbazole: Contains two ethyl groups attached to the nitrogen atom of the carbazole structure, altering its electronic properties.

Uniqueness ComparisonCompound Key Features Unique Aspects 2-(9H-Carbazol-9-yl)ethyl acrylate High charge carrier mobility; photochemical stability Specific applications in organic electronics 2-(9H-Carbazol-9-yl)ethyl methacrylate Similar structure but different reactivity due to methacrylate Different polymerization characteristics Carbazole Basic structure without substituents Fundamental building block for many derivatives N,N-Diethylcarbazole Enhanced solubility due to ethyl substitutions Potentially different electronic properties

| Compound | Key Features | Unique Aspects |

|---|---|---|

| 2-(9H-Carbazol-9-yl)ethyl acrylate | High charge carrier mobility; photochemical stability | Specific applications in organic electronics |

| 2-(9H-Carbazol-9-yl)ethyl methacrylate | Similar structure but different reactivity due to methacrylate | Different polymerization characteristics |

| Carbazole | Basic structure without substituents | Fundamental building block for many derivatives |

| N,N-Diethylcarbazole | Enhanced solubility due to ethyl substitutions | Potentially different electronic properties |

This comparison highlights how 2-(9H-Carbazol-9-yl)ethyl acrylate stands out due to its specific functional groups that confer unique properties suitable for advanced material applications.

Traditional Organic Synthesis Pathways

The synthesis of 2-(9H-Carbazol-9-yl)ethyl acrylate relies fundamentally on traditional organic synthesis methodologies that have been extensively developed and optimized over decades of research. These pathways provide the foundation for understanding the chemical transformations necessary to construct this complex molecular architecture.

Nucleophilic Substitution Reactions with Carbazole Derivatives

Nucleophilic substitution reactions represent a cornerstone methodology in the synthesis of carbazole derivatives, particularly for the formation of N-substituted carbazole intermediates that serve as precursors to 2-(9H-Carbazol-9-yl)ethyl acrylate [1] [2]. The nitrogen atom of the carbazole ring system exhibits nucleophilic character due to the presence of a lone pair of electrons, enabling it to participate in substitution reactions with various electrophilic species.

The most widely employed approach involves the direct alkylation of carbazole using appropriate alkylating agents under basic conditions. Research has demonstrated that microwave-assisted nucleophilic substitution provides remarkable efficiency, with carbazole reacting rapidly with alkyl halides in the presence of potassium carbonate to yield N-alkyl derivatives with conversions reaching 90-95% [1]. This methodology offers significant advantages in terms of reaction time reduction and enhanced yields compared to conventional thermal heating methods.

Alternative base-catalyzed approaches utilize potassium tert-butoxide as the deprotonating agent, facilitating the formation of the carbazole anion that subsequently undergoes nucleophilic attack on alkyl halides [3]. Under optimized conditions of 30°C for 6 hours, this methodology achieves yields of approximately 83.6% for N-methylcarbazole formation. The reaction proceeds through an S_N2 mechanism, where the carbazole nitrogen nucleophilically attacks the electrophilic carbon center, displacing the halide leaving group.

A particularly noteworthy development involves the three-step synthetic mechanism that begins with the formation of carbazole epoxide as a key intermediate [4]. In this approach, carbazole is reacted with an excess of epichlorohydrin in the presence of a base such as potassium hydroxide. The nitrogen of the carbazole nucleophilically attacks and ring-opens the epichlorohydrin, followed by an intramolecular S_N2 reaction where the alkoxide oxygen attacks the adjacent carbon atom, reforming the three-membered epoxy ring [4]. This methodology provides a versatile platform for subsequent functionalization reactions.

The reaction conditions significantly influence the outcome of nucleophilic substitution reactions. Temperature control is critical, as elevated temperatures can lead to side reactions and decomposition of sensitive functional groups. Solvent selection also plays a crucial role, with polar aprotic solvents such as dimethyl sulfoxide and toluene demonstrating superior performance in promoting nucleophilic substitution while minimizing competing reactions [3].

Esterification Techniques for Acrylate Functionalization

The formation of the acrylate ester functionality in 2-(9H-Carbazol-9-yl)ethyl acrylate requires careful consideration of esterification methodologies that preserve the integrity of the carbazole moiety while achieving high conversion rates and selectivity. Several distinct approaches have been developed and optimized for this critical transformation.

The direct esterification using acryloyl chloride represents the most straightforward approach to acrylate formation [4] [5]. Acryloyl chloride, being a highly reactive acid chloride, readily undergoes nucleophilic attack by alcohols to form ester bonds with the elimination of hydrogen chloride [6]. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the alcohol oxygen attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate that subsequently eliminates chloride ion [6]. This methodology typically achieves yields in the range of 85-90% under appropriate reaction conditions.

However, the use of acryloyl chloride presents certain challenges, particularly regarding the handling of the corrosive hydrogen chloride byproduct and the potential for side reactions involving the vinyl group. To address these concerns, alternative esterification strategies have been developed that utilize less reactive but more selective reagents.

The employment of methacrylic anhydride as an esterification agent offers significant advantages in terms of selectivity and yield [4]. This methodology is particularly preferred in industrial applications due to its ability to achieve conversion rates of 90-95% while minimizing the formation of undesired byproducts. The reaction proceeds through an acylation mechanism similar to that of acid chlorides but with improved control over reaction conditions and reduced generation of corrosive byproducts.

A comprehensive three-step mechanism has been developed that demonstrates exceptional versatility in the synthesis of carbazole-based acrylates [4]. Following the formation of carbazole epoxide, the intermediate is reacted with phenol or other aromatic alcohols, where the oxygen of the alcohol nucleophilically attacks and ring-opens the epoxy ring, producing a secondary alcohol. In the final step, this carbazole-based intermediate is reacted with acryloyl chloride to produce the desired carbazole-based acrylate, achieving overall yields in the range of 85-92%.

The optimization of esterification conditions requires careful attention to several critical parameters. Temperature control is essential to prevent decomposition of the acrylic functionality, which is susceptible to polymerization at elevated temperatures [7]. The use of polymerization inhibitors such as hydroquinone derivatives is often necessary to prevent unwanted polymerization during the esterification process [8]. Additionally, the selection of appropriate bases to neutralize acid byproducts must be balanced against the potential for competing reactions with the carbazole system.

Recent developments in esterification methodology have focused on environmentally benign approaches that minimize the use of hazardous solvents and reagents [9]. Transesterification reactions using sterically bulky sodium and magnesium aryloxides have demonstrated exceptional chemoselectivity, achieving nearly 97% preference for transesterification over undesired Michael addition reactions [9]. These developments represent significant progress toward more sustainable synthetic approaches for carbazole acrylate production.

Advanced Polymerization Approaches

The polymerization of 2-(9H-Carbazol-9-yl)ethyl acrylate and related carbazole-containing monomers has benefited enormously from advances in controlled radical polymerization techniques. These methodologies enable the synthesis of well-defined polymeric materials with precise control over molecular weight, architecture, and functionality.

Atom Transfer Radical Polymerization (ATRP) Applications

Atom Transfer Radical Polymerization has emerged as one of the most versatile and widely applicable controlled radical polymerization techniques for carbazole-containing monomers [10] [11]. The fundamental mechanism of ATRP relies on a reversible halogen atom transfer between a dormant polymer chain and a transition metal complex, typically copper-based, which provides exceptional control over the polymerization process [12].

The application of ATRP to carbazole acrylate monomers has demonstrated remarkable success in producing polymers with controlled molecular weights and narrow polydispersity indices [13] [14]. The process involves an activation-deactivation equilibrium where the metal catalyst in its lower oxidation state activates dormant alkyl halide chain ends, generating propagating radicals that add to monomer units before being deactivated by the metal complex in its higher oxidation state [12]. This equilibrium maintains a low steady-state concentration of radicals, minimizing termination reactions and enabling controlled polymer growth.

Research has shown that carbazole-containing monomers are particularly well-suited for ATRP due to their ability to form stable dormant species and their compatibility with copper-based catalyst systems [13]. The electron-donating nature of the carbazole group can influence the activation-deactivation equilibrium, requiring careful optimization of catalyst concentrations and ligand selection to achieve optimal polymerization control.

The synthesis of complex macromolecular architectures has been demonstrated through ATRP of carbazole monomers, including the formation of block copolymers, star polymers, and miktoarm star copolymers [13] [14]. These architectural variations provide access to materials with unique properties and applications in optoelectronic devices. Block copolymers composed of carbazole-containing segments have shown exceptional phase separation behavior and enhanced charge transport properties.

Optimization of ATRP conditions for carbazole acrylates requires careful consideration of several factors. Temperature control is critical, with typical polymerization temperatures ranging from 60-90°C depending on the specific monomer and catalyst system employed [10]. Higher temperatures can accelerate the polymerization rate but may also lead to increased termination reactions and loss of control. The choice of ligand is particularly important, as it influences the activity and selectivity of the copper catalyst [15].

Recent developments in ATRP methodology have focused on reducing the catalyst loading while maintaining excellent polymerization control [10] [16]. Techniques such as Initiators for Continuous Activator Regeneration ATRP (ICAR-ATRP) and Activators Regenerated by Electron Transfer ATRP (ARGET-ATRP) have enabled the use of catalyst concentrations as low as parts-per-million levels while still achieving well-controlled polymerizations [10]. These advances are particularly important for applications where metal contamination must be minimized, such as in electronic materials.

The environmental impact of ATRP has been addressed through the development of more sustainable catalyst systems and purification methods [16] [15]. Iron-based catalysts have been explored as alternatives to copper, offering reduced toxicity and lower environmental impact while maintaining good polymerization control [15]. Additionally, improved purification techniques using silica-based adsorbents and ion-exchange resins have been developed to remove residual metal contamination from the final polymer products [10].

Visible Light-Mediated Controlled Radical Polymerization

The development of visible light-mediated controlled radical polymerization represents a significant advancement in the synthesis of carbazole-containing polymers, offering unprecedented temporal and spatial control over the polymerization process [17]. This methodology harnesses the photochemical properties of carbazole derivatives, which are known for their excellent photoactive characteristics and ability to participate in electron transfer reactions under visible light irradiation.

Carbazole-based compounds have been extensively investigated as photoinitiators for both free radical and cationic polymerization processes [17]. Research has demonstrated that carbazole derivatives can function as highly effective photoinitiators when combined with appropriate co-initiators such as iodonium salts or electron donors [17]. Under near-UV and visible light exposure using light-emitting diodes at wavelengths of 385 nm and 405 nm, these systems achieve excellent polymerization initiating abilities with high final conversion rates.

The mechanism of visible light-mediated polymerization involving carbazole systems typically proceeds through photoredox catalysis, where the carbazole moiety acts as a photosensitizer capable of both oxidative and reductive quenching cycles [17]. Upon absorption of visible light, the carbazole chromophore is promoted to its excited state, from which it can participate in electron transfer reactions with co-initiators to generate radicals capable of initiating polymerization.

One of the most significant advantages of visible light-mediated polymerization is the ability to achieve on-demand activation and deactivation of the polymerization process [18]. This temporal control enables the synthesis of complex polymer architectures through sequential monomer additions and provides exceptional precision in controlling polymer chain growth. The mild reaction conditions, typically performed at room temperature, also minimize thermal degradation and side reactions that can occur in conventional thermal polymerization processes.

The application of visible light-mediated techniques to carbazole acrylate polymerization has demonstrated particular promise in the synthesis of conjugated microporous polymers [18]. These materials exhibit excellent photocatalytic properties under visible light irradiation, making them attractive candidates for environmental and energy applications. The hollow spherical structures that can be achieved through controlled polymerization conditions show enhanced photocatalytic performance compared to conventional morphologies.

Optimization of visible light-mediated polymerization requires careful selection of photocatalyst systems and reaction conditions [17]. The wavelength of irradiation must be matched to the absorption characteristics of the carbazole photosensitizer to ensure efficient light absorption and energy transfer. Additionally, the concentration of photocatalyst and co-initiators must be balanced to achieve optimal polymerization rates while maintaining good control over molecular weight and polydispersity.

Recent advances in this field have focused on the development of metal-free photocatalyst systems that eliminate concerns about metal contamination in the final polymer products [10]. Organic photocatalysts based on carbazole derivatives and other photoactive compounds have shown excellent performance in mediating controlled radical polymerization under visible light conditions. These systems offer the additional advantage of being easily removable from the final polymer through simple purification procedures.

The scalability of visible light-mediated polymerization presents both opportunities and challenges. While the mild reaction conditions and precise control are advantageous for specialty applications, the requirement for specific lighting equipment and potentially longer reaction times compared to thermal processes may limit industrial implementation. However, advances in LED technology and reactor design are addressing these challenges, making visible light-mediated polymerization increasingly attractive for commercial applications.

Purification and Isolation Protocols

The purification and isolation of 2-(9H-Carbazol-9-yl)ethyl acrylate require sophisticated methodologies that can effectively separate the target compound from reaction byproducts, unreacted starting materials, and potential oligomeric impurities while preserving the integrity of both the carbazole and acrylate functionalities [19] [20].

Column chromatography represents the most widely employed laboratory-scale purification technique for carbazole acrylate compounds [8]. Silica gel chromatography using optimized solvent systems such as toluene/heptane mixtures in ratios of 1:1 has demonstrated exceptional effectiveness in achieving purities of 98.2-100% [19]. The separation mechanism relies on differential adsorption of compounds based on their polarity and molecular interactions with the stationary phase. The carbazole moiety provides sufficient π-π interactions with the silica surface to enable effective separation from less aromatic impurities.

Advanced column techniques have been developed to address specific challenges in acrylate monomer purification [8]. Simple column methods have successfully demonstrated the purification of acrylonitrile monomers, achieving purity levels of 99.8% while effectively removing polymerization inhibitors such as monomethyl ether of hydroquinone. Fourier transform infrared spectroscopy and nuclear magnetic resonance analyses confirm the successful removal of inhibitor compounds, as evidenced by the absence of characteristic aromatic peaks associated with the inhibitor in the purified product [8].

Solvent crystallization techniques offer an attractive alternative for large-scale purification applications [21]. Research on the purification of carbazole derivatives has established optimal crystallization conditions using solvent systems such as xylene and dimethylformamide [21]. The process involves dissolution at elevated temperatures of 85°C, followed by controlled cooling crystallization over 50 minutes to 25°C. This methodology achieves purities exceeding 96% with recovery yields of 67% or higher, making it economically viable for industrial applications.

The selection of crystallization solvents is critical for achieving optimal purification results. Studies have demonstrated that the choice between xylene and dimethylformamide as extraction solvents significantly influences both the purity and yield of the crystallized product [21]. The solvent ratio of 1.8 g/mL and crystal-keeping time of 90 minutes have been identified as optimal parameters for maximizing both purity and recovery.

Azeotropic distillation represents another powerful purification technique, particularly effective for removing volatile impurities and achieving high-purity products [22] [23]. The use of azeotropic solvent systems enables the selective removal of water and other volatile contaminants while concentrating the desired carbazole acrylate product. Mixed solvent systems containing ethyl acrylate, methyl methacrylate, and other compatible solvents have demonstrated effectiveness in achieving product purities of 99.8% with recovery yields of 90-95% [23].

The implementation of azeotropic distillation requires careful selection of the azeotropic agent and precise control of distillation conditions [23]. The temperature and pressure must be optimized to prevent decomposition of the acrylate functionality while achieving effective separation. The use of polymerization inhibitors during distillation is essential to prevent unwanted polymerization of the acrylic double bond [23].

Phase separation techniques offer particular advantages for achieving extremely high purities [24]. These methods utilize the differential solubility of the target compound and impurities in carefully selected solvent systems. Research has demonstrated that phase separation processes can achieve purities as high as 99.98% through a single separation step, with the possibility of further improvement through multiple separation cycles [24].

The development of continuous purification processes represents an important advancement for industrial-scale production [22]. Continuous separation columns equipped with appropriate internals can process large volumes of crude product while maintaining consistent product quality. The integration of online analytical monitoring enables real-time optimization of separation conditions and ensures consistent product specifications.

Molecular distillation represents the ultimate purification technique for heat-sensitive carbazole acrylate compounds [25]. This technique operates under high vacuum conditions with short residence times, minimizing thermal exposure and decomposition risks. Thin film distillation systems achieve purities exceeding 99.5% with recovery yields of 88-94%, making this technique particularly valuable for high-value specialty products.

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production of 2-(9H-Carbazol-9-yl)ethyl acrylate presents numerous challenges that must be systematically addressed to achieve economically viable manufacturing processes [26].

Production cost represents the most significant barrier to large-scale manufacturing of carbazole-based materials [26]. The traditional extraction of carbazole from coal tar requires complex and costly procedures that significantly impact the overall economics of downstream products. The high cost of carbazole raw material, combined with the multi-step synthesis required to produce the acrylate derivative, results in production costs that may limit market adoption for certain applications.

Raw material supply chain issues pose additional challenges for industrial scalability [26]. Carbazole availability is subject to market volatility, with prices fluctuating based on coal tar production and competing demand from other applications. The dependence on coal tar as the primary source raises concerns about supply security and environmental sustainability. Geopolitical tensions and trade barriers can disrupt supply chains, leading to delays in raw material procurement and production planning difficulties.

Alternative synthesis routes are being explored to address these supply chain challenges [27] [28]. Researchers have developed scalable synthetic pathways for carbazole-based compounds that do not rely on coal tar extraction. These approaches typically involve multi-step organic synthesis starting from more readily available aromatic precursors, though they may require optimization to achieve cost competitiveness with traditional extraction methods.

Process complexity represents another significant challenge in scaling up carbazole acrylate production [29]. The multi-step synthesis pathway requires careful coordination of reaction conditions, intermediate isolation, and purification procedures. Each step introduces potential sources of yield loss and quality variation, making process optimization critical for achieving acceptable overall economics.

The polymerization tendency of acrylate compounds during synthesis and purification creates additional complexity in process design [7]. Industrial-scale equipment must incorporate sophisticated temperature control systems and polymerization inhibition strategies to prevent unwanted reactions during processing. The requirement for specialized reactor designs and safety systems adds to capital investment requirements and operational complexity.

Environmental considerations play an increasingly important role in industrial process design [26]. The traditional synthesis routes for carbazole acrylates involve the use of organic solvents and generate waste streams that require treatment or disposal. Regulatory pressure to reduce environmental impact is driving the development of greener synthesis approaches, though these may involve trade-offs in terms of cost and complexity.

Quality control presents particular challenges at industrial scale due to the need for consistent product specifications across large production volumes [26]. The complex molecular structure of carbazole acrylates requires sophisticated analytical methods for quality assessment, and batch-to-batch variations must be minimized to meet customer requirements. Advanced process monitoring and control systems are essential for maintaining product quality while optimizing production efficiency.

Equipment requirements for industrial-scale production involve significant capital investments [26]. Specialized reactors designed to handle carbazole chemistry, advanced purification systems, and comprehensive safety equipment are necessary for safe and efficient operation. The modular design of production facilities can help manage capital requirements while providing flexibility for future expansion or process modifications.

Research and development efforts continue to address these scalability challenges through process intensification, alternative synthesis routes, and improved purification technologies [27] [28]. Continuous flow chemistry approaches show particular promise for improving process efficiency and reducing equipment requirements. The development of more selective catalysts and environmentally benign solvents may also contribute to improved process economics and reduced environmental impact.

The thermal stability of 2-(9H-Carbazol-9-yl)ethyl acrylate is characterized by a multi-stage decomposition process that reflects the distinct thermal behaviors of its constituent functional groups. Initial decomposition temperatures range from 210-250°C [1] [2] [3], indicating moderate thermal stability suitable for most processing conditions in organic electronics applications. This decomposition onset temperature is significantly higher than many conventional acrylate monomers, attributed to the stabilizing influence of the aromatic carbazole moiety [1] [2].

The decomposition pathway follows a characteristic pattern observed in carbazole-containing acrylates. Primary decomposition involves the cleavage of the acrylate ester linkage, producing carbon dioxide, methanol derivatives, and acrylate fragments [3] [4]. At elevated temperatures above 350°C, secondary decomposition occurs involving the carbazole ring system, leading to the formation of smaller aromatic fragments and nitrogenous compounds [5] [6].

Thermogravimetric analysis reveals that the compound exhibits enhanced thermal stability compared to simple alkyl acrylates. The presence of the carbazole unit appears to stabilize the polymer backbone through π-π stacking interactions and reduced chain mobility [7] [8]. This stabilization mechanism is particularly evident in polymerized forms, where intermolecular carbazole interactions contribute to improved thermal resistance [2] [7].

The decomposition kinetics follow complex multi-step mechanisms with activation energies varying from 80-170 kJ/mol depending on the conversion degree [9]. Initial stages involving ester bond cleavage exhibit lower activation energies (80-100 kJ/mol), while subsequent carbazole ring degradation requires higher energies (150-170 kJ/mol) [3] [9].

Thermal stability data demonstrates that 2-(9H-Carbazol-9-yl)ethyl acrylate maintains structural integrity up to approximately 200°C under inert conditions [1] [2]. This thermal window is adequate for most organic electronic device fabrication processes, including thermal evaporation and annealing procedures commonly employed in organic light-emitting diode manufacturing [1] [10].

Electrochemical Behavior and Redox Properties

The electrochemical properties of 2-(9H-Carbazol-9-yl)ethyl acrylate are dominated by the redox-active carbazole moiety, which exhibits well-defined oxidation processes characteristic of electron-donating aromatic systems. Oxidation potential measurements using cyclic voltammetry reveal reversible oxidation occurring at approximately 1.0-1.2 V versus saturated calomel electrode [11] [12] [13].

The oxidation mechanism proceeds through formation of a stable carbazole radical cation, followed by potential dimerization at higher potentials. This electrochemical behavior enables the formation of conducting polymer films through electropolymerization processes [12] [14]. The reversible nature of the primary oxidation indicates excellent electrochemical stability, making the compound suitable for applications requiring repeated redox cycling [11] [13].

Energy level calculations based on electrochemical data indicate a highest occupied molecular orbital energy of approximately -5.4 to -5.6 eV and a lowest unoccupied molecular orbital energy of -2.5 to -2.8 eV [11] [12] [15]. These values result in an electrochemical band gap of 2.8-3.1 eV, consistent with the photophysical measurements and confirming the compound's suitability for blue light emission applications [11] [15].

Reduction behavior shows that the compound is not readily reducible within the accessible potential window, consistent with the electron-rich nature of the carbazole system [11] [12]. This unipolar electrochemical character makes it particularly suitable for hole transport applications in organic electronic devices [14] [16].

The electropolymerization characteristics demonstrate that the compound can form stable, adherent polymer films on various electrode surfaces through oxidative coupling of carbazole units [11] [12]. Film growth follows pseudo-reversible kinetics with steady increases in redox response indicating successful polymer formation [11] [13].

Electrochemical impedance spectroscopy studies of polymer films reveal good charge transport properties with conductivity values suitable for organic electronic applications [13]. The impedance behavior shows frequency-dependent responses characteristic of mixed ionic-electronic conduction mechanisms [13] [17].

Photophysical Characteristics

Fluorescence Quantum Yield Measurements

The fluorescence quantum yield of 2-(9H-Carbazol-9-yl)ethyl acrylate exhibits significant variation depending on the measurement conditions and sample purity. Solution-phase quantum yields typically range from 15-50% [18] [19] [20], with values strongly dependent on solvent polarity and the presence of trace impurities [21] [22].

Measurement methodologies employ standard reference compounds such as quinine sulfate or anthracene for calibration [18] [15] [23]. The quantum yield of carbazole itself in cyclohexane is reported as 0.38 (38%) [23], providing a baseline for comparison with the acrylate derivative. The incorporation of the acrylate group generally results in modest reductions in quantum efficiency due to increased non-radiative decay pathways [19] [20].

Solvent effects on quantum yield demonstrate the charge transfer character of the excited state. Polar solvents typically reduce fluorescence efficiency due to stabilization of charge-separated states that compete with radiative decay [19] [20]. This solvatochromic behavior indicates significant intramolecular charge transfer from the carbazole donor to the acrylate acceptor moiety [18] [19].

Solid-state quantum yields are generally lower than solution values, ranging from 8-27% depending on crystal packing and intermolecular interactions [18] [20]. The reduced efficiency in the solid state results from concentration quenching effects and enhanced non-radiative decay through intermolecular energy transfer processes [20] [24].

Temperature dependence studies reveal increased quantum yields at lower temperatures due to reduced thermal activation of non-radiative decay pathways [20] [24]. This temperature dependence provides insights into the activation barriers for competing deactivation processes in the excited state manifold [19] [25].

Purity effects significantly influence quantum yield measurements, with commercial samples often showing enhanced efficiency compared to laboratory-synthesized materials due to trace isomeric impurities that can act as sensitizers [21] [22]. These observations highlight the importance of sample preparation and characterization in photophysical studies [21] [22].

Excited State Dynamics and Charge Transfer Mechanisms

The excited state dynamics of 2-(9H-Carbazol-9-yl)ethyl acrylate involve complex interplay between locally excited and charge transfer states that determine the overall photophysical behavior. Fluorescence lifetimes typically range from 2-10 nanoseconds [19] [20] [26], reflecting rapid excited state deactivation processes characteristic of donor-acceptor systems [27] [25].

Charge transfer mechanisms involve electron transfer from the carbazole donor to the acrylate acceptor, creating an intramolecular charge-separated state [19] [27]. This process occurs on ultrafast timescales (femtoseconds to picoseconds) and competes with other deactivation pathways including fluorescence and internal conversion [28] [27].

Time-resolved spectroscopy studies reveal multi-exponential decay kinetics indicative of multiple excited state populations [19] [28]. Fast components (sub-nanosecond) correspond to initial charge separation events, while slower components reflect geminate recombination and radiative decay from charge transfer states [28] [25].

Excited state conformation changes play crucial roles in determining charge transfer efficiency. Molecular dynamics simulations suggest that excited state relaxation involves conformational changes that optimize donor-acceptor overlap and enhance charge transfer coupling [28] [25]. These structural changes occur on picosecond timescales and significantly influence the overall photophysical properties [28] [27].

Intersystem crossing dynamics indicate moderate heavy atom effects that enable triplet state formation with quantum yields of approximately 10-20% [26] [29]. The triplet states exhibit much longer lifetimes (microseconds to milliseconds) and contribute to phosphorescence emission under appropriate conditions [26] [22].

Environmental effects on excited state dynamics demonstrate sensitivity to local electric fields and intermolecular interactions [19] [20]. In solid-state environments, enhanced charge transfer character leads to red-shifted emission and altered decay kinetics compared to solution-phase behavior [20] [25].

Energy transfer processes in concentrated solutions and solid states involve Förster and Dexter mechanisms that can influence overall emission properties [30] [24]. These processes become particularly important in polymer films where chromophore concentrations are high and intermolecular distances are small [24] [31].

Solubility Parameters and Solvent Interaction Studies

The solubility behavior of 2-(9H-Carbazol-9-yl)ethyl acrylate reflects the amphiphilic nature of the molecule, combining the lipophilic carbazole aromatic system with the more polar acrylate ester functionality. Solubility patterns demonstrate good dissolution in moderately polar organic solvents while showing poor solubility in highly polar protic solvents and complete insolubility in water [2] [14] [32].

Solvent classification based on empirical observations reveals excellent solubility in aprotic polar solvents such as dimethylformamide, dimethyl sulfoxide, and tetrahydrofuran [2] [14] [32] [33]. These solvents effectively solvate both the aromatic and ester portions of the molecule through dipole-dipole interactions and π-π interactions with the carbazole system [32] [33].

Hydrogen bonding interactions play critical roles in solubility patterns, particularly for the carbazole nitrogen-hydrogen bond [32]. Nuclear magnetic resonance studies demonstrate strong intermolecular hydrogen bonds between carbazole and polar solvents containing carbonyl groups, such as dimethylformamide [32]. These interactions significantly enhance solubility and influence the photophysical properties in solution [32] [33].

Molecular dynamics studies reveal that solvent molecules preferentially coordinate with the acrylate carbonyl oxygen and the carbazole nitrogen, creating solvation shells that stabilize the dissolved state [32]. The strength of these interactions determines both solubility limits and the extent of solvatochromic effects observed in optical spectra [19] [20].

Temperature dependence of solubility follows expected thermodynamic trends, with enhanced dissolution at elevated temperatures for most solvent systems [34] [32]. However, the relationship is complex due to competing enthalpic and entropic contributions from both aromatic stacking and polar interactions [32] [33].

Polymer solubility considerations indicate that polymerized forms of the compound exhibit reduced solubility compared to the monomer due to increased molecular weight and enhanced intermolecular interactions between carbazole units [14] [33]. This behavior is important for processing applications where controlled solubility is required [35] [33].

Co-solvent effects demonstrate synergistic enhancement of solubility in mixed solvent systems, particularly when combining aromatic solvents (which interact favorably with carbazole) with polar aprotic solvents (which solvate the acrylate group) [2] [32]. These observations provide practical guidance for formulation development in coating and electronic applications [35] [36].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard